Kartogenin
Overview
Description
Kartogenin (KGN) is a small heterocyclic compound that promotes the selective differentiation of multipotent mesenchymal stem cells into chondrocytes . It is an activator of the smad4/smad5 pathway .
Molecular Structure Analysis
Kartogenin has a molecular weight of 317.34 and its chemical formula is C20H15NO3 . The chemical name of Kartogenin is 2-[(4-phenylphenyl)carbamoyl]benzoic acid .
Chemical Reactions Analysis
Kartogenin has been encapsulated in nanoparticles due to its hydrophobicity . It has been incorporated into poly (lactic acid-co-glycolic acid) (PLGA) microparticles within mesenchymal stem cell aggregates . The loading efficiency of Kartogenin into electrospun membranes was nearly 100%, and no evidence of chemical reaction between Kartogenin and the polymers was detected .
Physical And Chemical Properties Analysis
Kartogenin is a hydrophobic molecule . It has been observed that nanoparticle properties such as hydrophobicity, size, and surface charge affect Kartogenin loading, release, and suspension stability .
Scientific Research Applications
Kartogenin in Cartilage Restoration and Regeneration
Kartogenin (KGN) is primarily recognized for its role in cartilage restoration and regeneration. It has been found effective in promoting chondrogenic differentiation of mesenchymal stem cells (MSCs), leading to cartilage regeneration. For instance, Elder et al. (2022) demonstrated that KGN incorporated into a scaffold of polycaprolactone and poly(lactic-co-glycolic acid) could be used for sustained drug delivery, enhancing the outcome of cartilage restoration procedures like microfracture (Elder et al., 2022). Similarly, Kang et al. (2014) developed kartogenin-conjugated chitosan nano/microparticles for intra-articular delivery, promoting cartilage regeneration in osteoarthritis (Kang et al., 2014).
Kartogenin's Chondroprotective Effects
Kartogenin exhibits chondroprotective effects, as shown in a study by Ono et al. (2014), where kartogenin enhanced chondrocyte pericellular matrix assembly and retention, showing a chondroprotective function in adult articular cartilage (Ono et al., 2014).
Kartogenin in Hair Growth Regulation
Beyond its applications in cartilage regeneration, kartogenin has been found to regulate hair growth. A study by Chen et al. (2022) revealed that kartogenin modulates hair follicle growth, regulates the hair cycle, and affects the TGF-β2/Smad signaling pathway, presenting a potential new approach for treating hair loss (Chen et al., 2022).
Applications in Musculoskeletal Regeneration
Kartogenin is also used in broader musculoskeletal regeneration. Im (2018) highlighted that kartogenin stimulates cartilage regeneration and possesses a chondro-protective effect. It has been applied not only in osteoarthritis treatment but also in disc and bone-tendon junction regeneration (Im, 2018).
Kartogenin's Role in Osteogenesis
Wang et al.
(2018) studied the impact of kartogenin on osteogenesis, particularly its effects on the antioxidant properties and osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BM-MSCs). They found that kartogenin enhances the levels of antioxidant enzymes and osteogenic differentiation in a dose-dependent manner, suggesting its potential application in bone tissue engineering (Wang et al., 2018).
Kartogenin in Cancer Research
Takai et al. (2021) explored the anti-tumor effects of kartogenin on prostate cancer cells. Their findings indicate that kartogenin inhibits the growth of prostate cancer cells, suggesting its potential as a novel therapeutic agent in cancer treatment (Takai et al., 2021).
Kartogenin in Drug Delivery Systems
Research has also focused on developing drug delivery systems utilizing kartogenin. Su et al. (2022) evaluated a kartogenin drug delivery system based on hydrazone-linkage-based pH-responsive nanomicelles, highlighting its application in osteoarthritis treatment (Su et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(4-phenylphenyl)carbamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUINPGXGFUMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385074 | |
Record name | Kartogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kartogenin | |
CAS RN |
4727-31-5 | |
Record name | Kartogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kartogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KARTOGENIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KARTOGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q93BBN11CP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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